molecular formula C32H40N4O2 B081207 Chromethylpyrazole CAS No. 13153-59-8

Chromethylpyrazole

Cat. No. B081207
CAS RN: 13153-59-8
M. Wt: 512.7 g/mol
InChI Key: CFQVSWONYIFCRM-UHFFFAOYSA-N
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Description

Chromethylpyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrazole ring and a chromenyl group. Chromethylpyrazole has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. In

Scientific Research Applications

Chromethylpyrazole has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, Chromethylpyrazole has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. In agriculture, Chromethylpyrazole has been found to exhibit antimicrobial properties, making it a potential candidate for the development of new pesticides. In industry, Chromethylpyrazole has been found to exhibit fluorescent properties, making it a potential candidate for the development of new materials.

Mechanism Of Action

The mechanism of action of Chromethylpyrazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and oxidative stress. Chromethylpyrazole has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and oxidative stress.

Biochemical And Physiological Effects

Chromethylpyrazole has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Chromethylpyrazole has also been found to exhibit antimicrobial properties against a range of bacterial and fungal pathogens.

Advantages And Limitations For Lab Experiments

Chromethylpyrazole has several advantages for lab experiments, including its ease of synthesis and its relatively low cost. It is also a stable compound that can be easily stored and transported. However, Chromethylpyrazole has some limitations for lab experiments, including its limited solubility in water and its potential toxicity at high concentrations. Researchers should take these limitations into consideration when designing experiments involving Chromethylpyrazole.

Future Directions

There are several future directions for research on Chromethylpyrazole. One area of research is the development of new drugs based on Chromethylpyrazole for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Another area of research is the development of new pesticides based on Chromethylpyrazole for the control of bacterial and fungal pathogens. Additionally, further studies are needed to fully understand the mechanism of action of Chromethylpyrazole and its potential applications in various fields.

Synthesis Methods

Chromethylpyrazole can be synthesized through a variety of methods, including the reaction of 3-formylchromone with hydrazine hydrate, followed by the reaction with various substituted benzaldehydes. Another method involves the reaction of 3-formylchromone with substituted hydrazines, followed by the reaction with substituted benzaldehydes. The synthesis of Chromethylpyrazole is a relatively simple process and can be easily scaled up for large-scale production.

properties

CAS RN

13153-59-8

Product Name

Chromethylpyrazole

Molecular Formula

C32H40N4O2

Molecular Weight

512.7 g/mol

IUPAC Name

4-[bis[4-(diethylamino)phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C32H40N4O2/c1-7-34(8-2)27-20-16-25(17-21-27)32(38,26-18-22-28(23-19-26)35(9-3)10-4)30-24(5)33(6)36(31(30)37)29-14-12-11-13-15-29/h11-23,38H,7-10H2,1-6H3

InChI Key

CFQVSWONYIFCRM-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)(C3=C(N(N(C3=O)C4=CC=CC=C4)C)C)O

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)(C3=C(N(N(C3=O)C4=CC=CC=C4)C)C)O

Origin of Product

United States

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